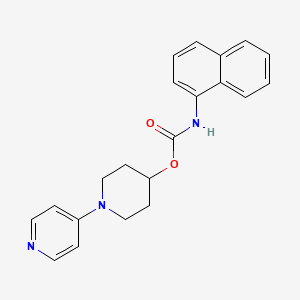![molecular formula C13H24O B15163873 5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene CAS No. 193080-09-0](/img/structure/B15163873.png)
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene is an organic compound characterized by its unique structure, which includes a but-3-en-1-yl group attached to an oxygen atom, and a dimethylhept-1-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 6,6-dimethylhept-1-ene with but-3-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-en-1-yl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium halides or amines in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 6-({3-[(1E)-but-1-en-1-yl]-7-hydroxy-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a but-3-en-1-yl group with a dimethylhept-1-ene backbone sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
CAS No. |
193080-09-0 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
5-but-3-enoxy-6,6-dimethylhept-1-ene |
InChI |
InChI=1S/C13H24O/c1-6-8-10-12(13(3,4)5)14-11-9-7-2/h6-7,12H,1-2,8-11H2,3-5H3 |
InChI Key |
JAAVBTXUKDZFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC=C)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



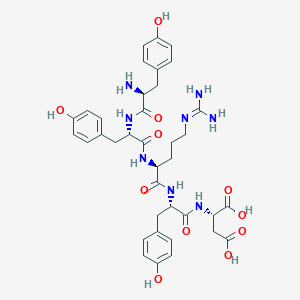
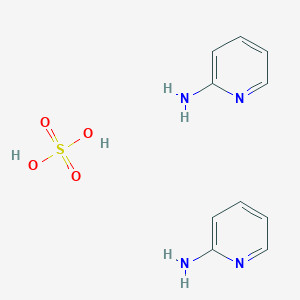
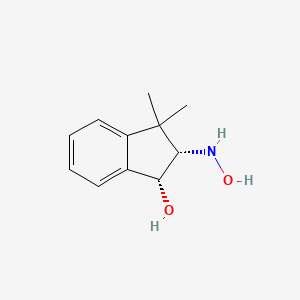
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
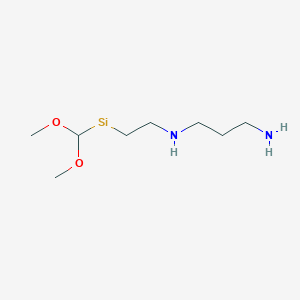
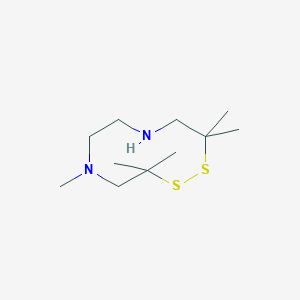
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
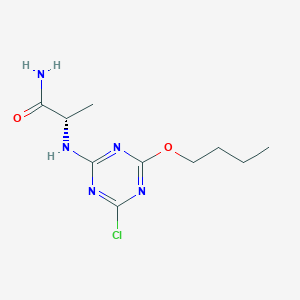
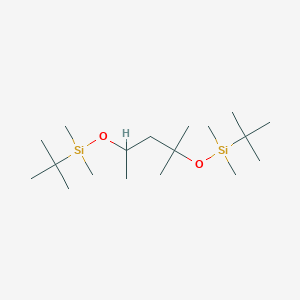
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
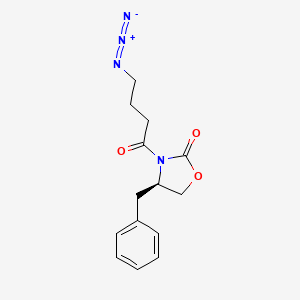
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
